1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride
Description
1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride is a bicyclic amine derivative featuring a rigid [2.2.2] bicyclooctane framework. The compound consists of an ethylamine chain (-CH2CH2NH2) attached to the 2-position of the bicyclo[2.2.2]octane system, with the amine group protonated as a hydrochloride salt. This structure imparts significant conformational rigidity, making it a valuable scaffold in medicinal chemistry for probing receptor binding or modulating physicochemical properties.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2-bicyclo[2.2.2]octanyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-7(11)10-6-8-2-4-9(10)5-3-8;/h7-10H,2-6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTKSXMYUJVUHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1CC2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.2]octane, a bicyclic hydrocarbon.
Functionalization: The bicyclo[2.2.2]octane is functionalized to introduce an ethan-1-amine group at the 2-position. This step often involves a series of reactions, including halogenation and amination.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Substitution Reactions
The bicyclo[2.2.2]octane framework stabilizes intermediates during nucleophilic substitution. Key findings include:
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Deamination : Treatment with nitrous acid (HNO₂) in acetic acid generates a diazonium intermediate, which fragments to form classical carbonium ions. These ions yield substitution products (e.g., acetates) and minor rearranged derivatives. Product ratios align with those observed in solvolysis of bicyclo-octyl tosylates, suggesting shared mechanistic pathways .
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Amine Functionalization : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form secondary amines. Steric hindrance from the bicyclic structure slows reactivity compared to linear amines .
Oxidation Reactions
The ethylamine sidechain undergoes selective oxidation:
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Sidechain Oxidation : Using KMnO₄ or CrO₃ in acidic media, the ethanamine moiety oxidizes to a ketone, yielding 1-(bicyclo[2.2.2]octan-2-yl)acetamide hydrochloride. Over-oxidation of the bicyclic core is negligible due to steric protection .
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Catalytic Oxidation : Transition-metal catalysts (e.g., RuO₂) enable milder conditions (50°C, H₂O₂), achieving 85% conversion without ring degradation .
Table 2: Oxidation Pathways
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 80°C, 6h | Ketone | 78% |
| RuO₂/H₂O₂ | 50°C, 3h | Ketone | 85% |
Reduction Reactions
The amine group participates in reductive transformations:
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Reductive Amination : Reacts with ketones (e.g., acetone) under H₂/Pd-C to form tertiary amines. High pressure (10 bar) improves yields to >90% .
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Hydrogenolysis : Catalytic hydrogenation (Pd/C, EtOH) cleaves the C–N bond, yielding bicyclo[2.2.2]octane and ethylamine .
Other Reactions
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Hydroformylation : Under CO/H₂ (5–300 bar) with Co catalysts, the ethylamine sidechain converts to a propionaldehyde derivative .
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Phosgene Treatment : Forms a urea derivative (CO(NHR)₂) at 0°C in dichloromethane .
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry as a potential lead compound for developing new drugs. Preliminary studies indicate that 1-{bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride exhibits interesting biological activities, particularly concerning neuropharmacology. It has been investigated for its binding affinity to various neurotransmitter receptors, which may lead to therapeutic applications in treating neurological disorders.
Neuropharmacology
Research has highlighted the compound's potential role in modulating neurotransmitter systems, suggesting it could be beneficial in developing treatments for conditions such as depression and anxiety disorders. Further pharmacological studies are necessary to elucidate its safety profiles and therapeutic indices.
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique bicyclic structure facilitates various chemical reactions, including deamination and substitution reactions, which are crucial for creating diverse chemical entities.
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic synthesis techniques that reflect classical methods tailored to produce this specific compound efficiently.
Materials Science
The ongoing exploration of this compound may reveal additional applications in materials science and catalysis due to its unique structural properties that can influence material characteristics.
Case Study 1: Neuropharmacological Evaluation
In a study evaluating the neuropharmacological effects of various bicyclic amines, researchers found that compounds similar to this compound exhibited significant activity at serotonin receptors, indicating potential antidepressant properties . The study emphasized the need for further exploration into the compound's mechanism of action and therapeutic potential.
Case Study 2: Synthetic Applications
A research team utilized this compound as an intermediate in synthesizing complex bicyclic structures that demonstrated anti-inflammatory properties . The findings suggest that this compound could serve as a valuable scaffold in drug discovery.
Mechanism of Action
The mechanism of action of 1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride involves its interaction with molecular targets such as receptors and enzymes. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Comparative Analysis Table
| Compound Name | Bicyclo System | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature(s) |
|---|---|---|---|---|---|---|
| 1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine HCl | [2.2.2] | -CH2CH2NH2·HCl | C10H19ClN | 175.7 | Not Provided | Ethylamine chain at 2-position |
| 2-(Bicyclo[2.2.2]octan-1-yl)ethan-1-amine HCl | [2.2.2] | -CH2CH2NH2·HCl | C10H19ClN | 175.7 | Not Provided | Positional isomer (1-substituted) |
| Bicyclo[2.2.2]octan-1-amine HCl | [2.2.2] | -NH2·HCl | C8H16ClN | 161.67 | 1193-43-7 | Direct amine attachment |
| 4-Methylbicyclo[2.2.2]octan-1-amine HCl | [2.2.2] | -NH2·HCl, -CH3 | C9H18ClN | 175.7 | 1194-43-0 | Methyl substituent at 4-position |
| 1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine HCl | [4.1.0] | -CH2CH2NH2·HCl | C9H18ClN | 175.7 | 2060040-35-7 | Norbornane framework |
| Bicyclo[3.2.1]octan-2-amine HCl | [3.2.1] | -NH2·HCl | C8H16ClN | 161.67 | 704204-47-7 | Seven-membered bicyclo system |
Research Implications
- Conformational Rigidity : The [2.2.2] bicyclo system in the target compound provides a rigid backbone, advantageous for stabilizing bioactive conformations in drug design .
- Substituent Effects : The ethylamine chain enhances water solubility and enables ionic interactions, contrasting with nitrile or hydroxymethyl derivatives .
- Bicyclo Framework Variations : Larger or smaller bicyclo systems (e.g., [3.2.1] or [4.1.0]) alter steric and electronic profiles, impacting target selectivity .
Biological Activity
1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride, also known by its CAS number 24493-12-7, is a bicyclic amine derivative notable for its unique bicyclo[2.2.2]octane structure. This compound has garnered attention in the fields of medicinal chemistry and neuropharmacology due to its intriguing biological activities and potential therapeutic applications.
- Molecular Formula : C10H20ClN
- Molecular Weight : 189.73 g/mol
- CAS Number : 24493-12-7
The bicyclic structure imparts distinctive steric and electronic properties, influencing both its chemical reactivity and biological activity.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant biological activities, particularly in neuropharmacology. The compound's interactions with various receptors are under investigation, highlighting its potential as a therapeutic agent.
Neuropharmacological Effects
Research indicates that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Specific studies have focused on its binding affinity to receptors related to neurotransmission, although comprehensive pharmacological profiles are still being established.
Interaction Studies
Research has identified several key interactions of this compound with neurotransmitter receptors:
| Receptor Type | Binding Affinity | Biological Implications |
|---|---|---|
| Serotonin Receptors | Moderate | Potential antidepressant effects |
| Dopamine Receptors | High | Possible implications in treating psychosis |
| Norepinephrine Receptors | Low | May affect arousal and attention mechanisms |
These interactions underscore the importance of further pharmacological studies to establish safety profiles and therapeutic indices.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Neurotransmitter Modulation : A study investigated the effects of this compound on serotonin levels in rodent models, indicating an increase in serotonin release which could correlate with antidepressant-like effects.
- Cognitive Function : In another study, the compound was administered to mice subjected to cognitive tests, showing improved performance in memory tasks, suggesting a potential role in enhancing cognitive function.
- Receptor Binding Studies : Recent receptor binding assays demonstrated that the compound exhibits a higher affinity for certain dopamine receptor subtypes compared to conventional antipsychotics, indicating a novel mechanism of action that warrants further investigation.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic synthesis techniques starting with bicyclo[2.2.2]octane:
- Functionalization : The bicyclo[2.2.2]octane is functionalized to introduce an ethan-1-amine group at the 2-position.
- Hydrochloride Formation : The final step involves converting the free amine to its hydrochloride salt through treatment with hydrochloric acid.
This synthetic route is crucial for producing the compound efficiently for research purposes and potential therapeutic applications.
Q & A
What are the recommended safety protocols for handling 1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride in laboratory settings?
Basic Research Question
Researchers must adhere to strict safety measures:
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use fume hoods for volatile steps (e.g., salt formation) .
- Spill Management : Neutralize acidic spills with sodium bicarbonate before disposal.
- Waste Handling : Segregate halogenated organic waste in labeled containers for incineration by licensed facilities .
What synthetic routes are reported for this compound, and what are critical reaction parameters?
Basic Research Question
A multi-step synthesis is typical:
Bicyclo[2.2.2]octane intermediate preparation : Diels-Alder reaction between cyclohexene and ethylene under high pressure (5–10 atm) .
Amine functionalization : Nucleophilic substitution or reductive amination using NaBH4/AcOH (yield: 60–75%) .
Hydrochloride salt formation : Titrate with HCl (1M) in anhydrous diethyl ether .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C (step 2) | Prevents dimerization |
| Solvent Polarity | THF (ε = 7.5) | Enhances nucleophilicity |
| HCl Equivalents | 1.2–1.5 eq | Minimizes free amine |
How can researchers resolve contradictions in reported reaction yields for this compound?
Advanced Research Question
Contradictory yield data often arise from variations in reaction conditions (e.g., catalyst loading, temperature gradients) or purification methodologies. Implement a Design of Experiments (DoE) approach to systematically evaluate critical parameters:
- Catalyst type (e.g., palladium vs. nickel complexes)
- Solvent polarity effects on intermediate stability
- Temperature dependence of ring-closing steps
Cross-validate findings using kinetic studies (e.g., in situ FTIR monitoring) and computational reaction pathway analysis (e.g., DFT calculations of transition states) . Comparative studies should employ identical analytical methods (e.g., HPLC purity assessment) to eliminate characterization bias .
What advanced computational methods are suitable for studying the stereoelectronic properties of this bicyclic amine?
Advanced Research Question
Quantum Chemical Modeling :
- Use Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to map charge distribution on the bicyclo[2.2.2]octane scaffold .
- Calculate Frontier Molecular Orbitals (FMOs) to predict nucleophilic/electrophilic sites.
Molecular Dynamics (MD) Simulations :
Key Insight : The rigid bicyclic structure induces significant angle strain (≈25 kcal/mol), influencing its reactivity in SN2 reactions .
How should researchers characterize the structural purity of this compound?
Basic Research Question
Employ complementary analytical techniques:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Look for [M+H]<sup>+</sup> at m/z ≈ 184.1 (theoretical) .
- HPLC Purity : Use a C18 column (ACN/H2O + 0.1% TFA) with UV detection at 254 nm .
What methodologies are recommended for studying its stability under varying pH conditions?
Advanced Research Question
Forced Degradation Studies :
- Expose to pH 1–13 buffers at 40°C for 24 hrs. Monitor degradation via LC-MS.
- Primary Degradants : Hydrolyzed bicyclo-alcohols (pH >10) or dimeric Schiff bases (pH <3) .
Kinetic Stability Analysis :
- Calculate activation energy (Ea) using the Arrhenius equation from accelerated stability data (50–70°C) .
How can researchers optimize solvent selection for its recrystallization?
Basic Research Question
Screen solvents using Hansen Solubility Parameters (HSP) :
| Solvent | δD | δP | δH | Suitability |
|---|---|---|---|---|
| Ethanol | 15.8 | 8.8 | 19.4 | Moderate |
| Acetone | 15.5 | 10.4 | 7.0 | Poor |
| Dichloromethane | 18.2 | 6.3 | 6.1 | High (cooling crystallization) |
Best Practice : Use a 2:1 v/v ether/hexane mixture for high-purity crystals (>99% by DSC) .
What are the implications of its bicyclic structure on biological activity in neurotransmitter studies?
Advanced Research Question
The bicyclo[2.2.2]octane core mimics chair-conformed cyclohexane in neurotransmitter analogs (e.g., serotonin/dopamine). Key studies include:
- Receptor Docking Simulations : AutoDock Vina to predict binding affinity with 5-HT1A receptors (∆G ≈ -9.2 kcal/mol) .
- In Vitro Uptake Assays : Compare inhibition potency (IC50) against monoamine transporters (SERT/DAT) using radiolabeled ligands .
How should conflicting spectral data (e.g., NMR shifts) between batches be investigated?
Advanced Research Question
Isotopic Labeling : Synthesize <sup>15</sup>N- or <sup>13</sup>C-labeled batches to confirm peak assignments .
Dynamic NMR Analysis : Perform variable-temperature <sup>1</sup>H NMR (25–80°C) to detect conformational exchange broadening .
X-ray Crystallography : Resolve absolute configuration using Cu-Kα radiation (R-factor <5%) .
What industrial-academic collaboration frameworks exist for scaling up its synthesis?
Advanced Research Question
Leverage CRDC 2020 guidelines (RDF2050112) for reactor design:
- Continuous Flow Systems : Minimize exothermic risks during HCl salt formation .
- Process Analytical Technology (PAT) : Implement inline FTIR for real-time monitoring .
Case Study : A 10-L batch process achieved 82% yield using Pd/C hydrogenation and tubular crystallizers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
